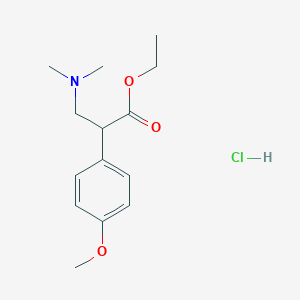
Ethyl 3-(dimethylamino)-2-(4-methoxyphenyl)propanoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(dimethylamino)-2-(4-methoxyphenyl)propanoate hydrochloride is a chemical compound with a complex structure that includes an ethyl ester, a dimethylamino group, and a methoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(dimethylamino)-2-(4-methoxyphenyl)propanoate hydrochloride typically involves a multi-step process. One common method starts with the reaction of 4-methoxybenzaldehyde with nitroethane to form 4-methoxyphenyl-2-nitropropene. This intermediate is then reduced to 4-methoxyphenyl-2-aminopropane, which is further reacted with ethyl chloroformate to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and pH. The use of automated systems ensures consistent quality and yield. The final product is typically purified through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(dimethylamino)-2-(4-methoxyphenyl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-methoxyphenylacetic acid, while reduction could produce 4-methoxyphenylethanol.
Applications De Recherche Scientifique
Ethyl 3-(dimethylamino)-2-(4-methoxyphenyl)propanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Ethyl 3-(dimethylamino)-2-(4-methoxyphenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can interact with various receptors or enzymes, potentially modulating their activity. The methoxyphenyl group may also play a role in its binding affinity and specificity. Detailed studies are required to fully elucidate the pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3-(4-methoxyphenyl)propanoate: Lacks the dimethylamino group, resulting in different chemical properties and reactivity.
4-Methoxyphenylacetic acid: Similar aromatic structure but different functional groups, leading to distinct applications and reactions.
4-Methoxyphenylethanol: Contains a hydroxyl group instead of an ester, affecting its solubility and reactivity.
Uniqueness
This detailed article provides a comprehensive overview of Ethyl 3-(dimethylamino)-2-(4-methoxyphenyl)propanoate hydrochloride, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C14H22ClNO3 |
|---|---|
Poids moléculaire |
287.78 g/mol |
Nom IUPAC |
ethyl 3-(dimethylamino)-2-(4-methoxyphenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C14H21NO3.ClH/c1-5-18-14(16)13(10-15(2)3)11-6-8-12(17-4)9-7-11;/h6-9,13H,5,10H2,1-4H3;1H |
Clé InChI |
IGFQCXWQJNFNQZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CN(C)C)C1=CC=C(C=C1)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(2-Hydroxy-6-methylphenyl)methyl]-2-(methoxymethyl)-3-methyl-phenol](/img/structure/B13430231.png)
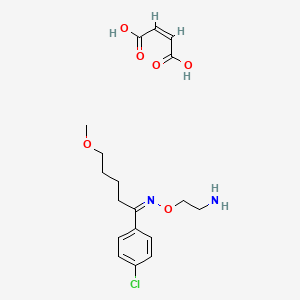
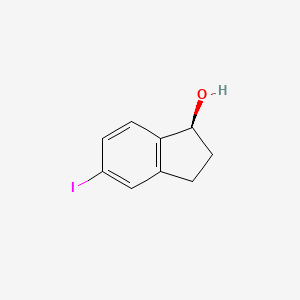
![4,5-Dichloro-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B13430239.png)
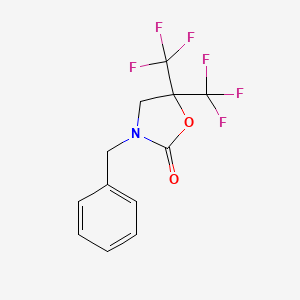
![1-[2-(4-Hydroxy-2,2,6,6-tetramethyl-1-piperidinyl)ethyl] Ester Butanedioic Acid](/img/structure/B13430255.png)
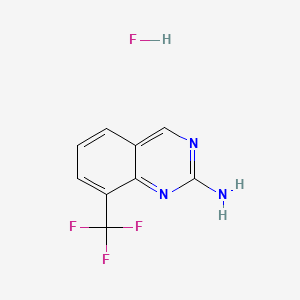
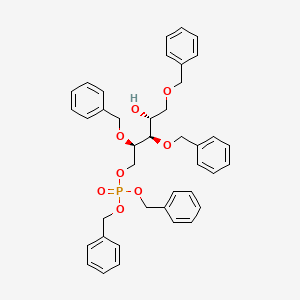
![[(2R,3R,4R,5R)-4-acetyloxy-5-(6-chloropurin-9-yl)-3-methoxyoxolan-2-yl]methyl benzoate](/img/structure/B13430264.png)

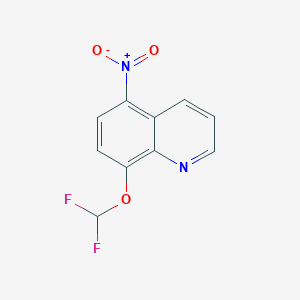
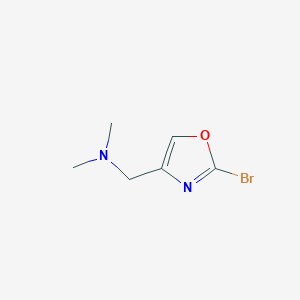
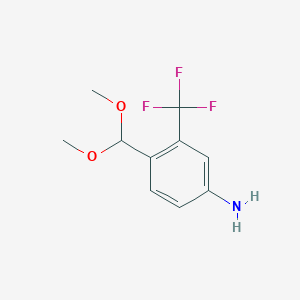
![(2,5-dioxopyrrolidin-1-yl) 11-[2-[(2-pyridin-3-ylquinazolin-4-yl)amino]-2,3-dihydro-1H-inden-5-yl]undec-10-ynoate](/img/structure/B13430319.png)
